molecular formula C13H14F3NO4 B1435133 4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid CAS No. 1326229-55-3

4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid

Cat. No.: B1435133
CAS No.: 1326229-55-3
M. Wt: 305.25 g/mol
InChI Key: FYMDQMINCBZAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C13H16F3NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a benzoic acid moiety substituted with a trifluoromethyl group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a variety of methods, including the use of trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a suitable catalyst.

    Formation of the Benzoic Acid Moiety: The final step involves the formation of the benzoic acid moiety, which can be achieved through various methods such as Friedel-Crafts acylation or direct carboxylation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound is often used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of more complex molecules. The Boc-protecting group provides stability and prevents unwanted side reactions, while the trifluoromethyl group enhances the compound’s reactivity and biological activity.

Molecular Targets and Pathways

The molecular targets and pathways involved vary depending on the specific application. For example, in the synthesis of enzyme inhibitors, the compound may target specific active sites on the enzyme, while in receptor agonists/antagonists, it may interact with specific receptor sites to modulate their activity.

Comparison with Similar Compounds

4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

    4-[(Tert-butoxycarbonyl)amino]benzoic acid: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    2-(Trifluoromethyl)benzoic acid: Lacks the Boc-protecting group, making it less stable and more prone to side reactions.

    4-Aminobenzoic acid: Lacks both the Boc-protecting group and the trifluoromethyl group, resulting in significantly different chemical properties and applications.

The uniqueness of this compound lies in its combination of the Boc-protecting group and the trifluoromethyl group, which provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-7-4-5-8(10(18)19)9(6-7)13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMDQMINCBZAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.